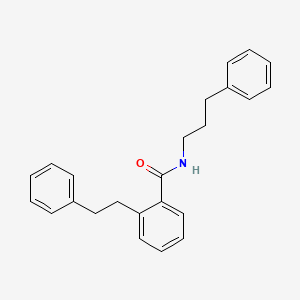
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide, also known as F13714, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and possesses unique biochemical and physiological properties that make it an attractive candidate for further investigation.
Wirkmechanismus
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide acts by binding to the 5-HT2A receptor and blocking its activation by serotonin. This results in the modulation of neurotransmitter release and the regulation of mood and behavior. 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has also been shown to have anxiolytic and antipsychotic effects, which make it a promising candidate for the treatment of anxiety and schizophrenia.
Biochemical and Physiological Effects
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has several advantages for use in laboratory experiments, including its high selectivity for the 5-HT2A receptor, its low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide. Some possible future directions for research include investigating the effects of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide on other neurotransmitter systems, exploring its potential as a treatment for other neurological disorders, and developing more effective formulations for clinical use.
In conclusion, 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide is a promising compound that has shown potential for the treatment of various neurological disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide involves the reaction of 2-phenylethylamine and 3-phenylpropylamine with benzoyl chloride in the presence of a base catalyst. This reaction leads to the formation of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide, which can be purified by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide exerts its pharmacological effects by acting as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(25-19-9-14-20-10-3-1-4-11-20)23-16-8-7-15-22(23)18-17-21-12-5-2-6-13-21/h1-8,10-13,15-16H,9,14,17-19H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUFLXUPCSVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-{[(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5108200.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)
![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)

![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)